molecular formula C14H8FNO3 B6376689 5-(5-Carboxy-2-fluorophenyl)-3-cyanophenol, 95% CAS No. 1261998-99-5

5-(5-Carboxy-2-fluorophenyl)-3-cyanophenol, 95%

Cat. No. B6376689
CAS RN: 1261998-99-5
M. Wt: 257.22 g/mol
InChI Key: KXJIRBVMJCLOGJ-UHFFFAOYSA-N
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Description

5-(5-Carboxy-2-fluorophenyl)-3-cyanophenol, 95% is a chemical compound that has been studied extensively in recent years. Its structure consists of a 5-carboxy-2-fluorophenyl group and a 3-cyanophenol group. This compound has been found to have a wide range of applications in scientific research, particularly in the fields of biochemistry and physiology.

Scientific Research Applications

5-(5-Carboxy-2-fluorophenyl)-3-cyanophenol, 95% has been used in a variety of scientific research applications. It has been used in the study of enzyme inhibition, protein-protein interactions, and the binding of small molecules to proteins. It has also been used in the study of the structure and function of proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 5-(5-Carboxy-2-fluorophenyl)-3-cyanophenol, 95% is not yet fully understood. However, it is thought to interact with proteins and nucleic acids through hydrogen bonding and hydrophobic interactions. It is also thought to inhibit the activity of enzymes, which can lead to changes in the structure and function of proteins and nucleic acids.
Biochemical and Physiological Effects
5-(5-Carboxy-2-fluorophenyl)-3-cyanophenol, 95% has been found to have a range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, which can lead to changes in the structure and function of proteins and nucleic acids. It has also been found to bind to proteins and nucleic acids, which can lead to changes in the structure and function of these molecules.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(5-Carboxy-2-fluorophenyl)-3-cyanophenol, 95% in lab experiments include its availability, its low cost, and its ability to interact with proteins and nucleic acids. Its limitations include its instability in the presence of light and heat, its potential to cause adverse reactions in some organisms, and its potential to interfere with other experiments.

Future Directions

The potential future directions for 5-(5-Carboxy-2-fluorophenyl)-3-cyanophenol, 95% include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in biochemistry and physiology. Additionally, further research could be done to explore its potential uses in drug development and its potential to be used as a diagnostic tool. Finally, further research could be done to explore its potential toxicity and its potential to cause adverse reactions in some organisms.

Synthesis Methods

5-(5-Carboxy-2-fluorophenyl)-3-cyanophenol, 95% is synthesized from the reaction of 5-chloro-2-fluorophenol and 3-cyano-4-hydroxybenzene-1-sulfonamide in the presence of an acid catalyst. The reaction is carried out at room temperature and the resulting product is purified by column chromatography.

properties

IUPAC Name

3-(3-cyano-5-hydroxyphenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO3/c15-13-2-1-9(14(18)19)6-12(13)10-3-8(7-16)4-11(17)5-10/h1-6,17H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJIRBVMJCLOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C2=CC(=CC(=C2)C#N)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684874
Record name 3'-Cyano-6-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Carboxy-2-fluorophenyl)-3-cyanophenol

CAS RN

1261998-99-5
Record name 3'-Cyano-6-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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